4,5-Diphenyl-4-oxazolin-2-one

Catalog No.
S589962
CAS No.
5014-83-5
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diphenyl-4-oxazolin-2-one

CAS Number

5014-83-5

Product Name

4,5-Diphenyl-4-oxazolin-2-one

IUPAC Name

4,5-diphenyl-3H-1,3-oxazol-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17)

InChI Key

LDPBTGBWTUWCBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3

solubility

14.8 [ug/mL]

Synonyms

4,5-diphenyl-4-oxazolin-2-one

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3

4,5-Diphenyl-4-oxazolin-2-one is a heterocyclic organic compound characterized by its oxazoline ring structure, which consists of a five-membered ring containing one nitrogen and one oxygen atom. The molecular formula of this compound is C₁₅H₁₁NO₂, and it has a molecular weight of approximately 239.25 g/mol. The compound features two phenyl groups attached to the 4 and 5 positions of the oxazoline ring, contributing to its distinctive properties and reactivity. This compound is notable for its role in organic synthesis, particularly in peptide chemistry as a protecting group for amino acids.

As mentioned earlier, the primary mechanism of action of 4,5-diphenyl-4-oxazolin-2-one is its ability to reversibly form a stable adduct with amines, protecting them from unwanted reactions during organic synthesis []. This protection allows for selective modification of other functional groups in the molecule without affecting the amine.

  • Formation of Charge-Transfer Complexes: The compound can form charge-transfer complexes with electron-rich species, which can be utilized in various synthetic applications .
  • Recyclization Reactions: Under certain conditions, such as treatment with hydrazine hydrate, it can undergo recyclization to yield 5,6-diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one .
  • Amino Group Protection: It is employed as a protecting group for amino groups in peptide synthesis, allowing for selective reactions without affecting the amine functionality .

The synthesis of 4,5-Diphenyl-4-oxazolin-2-one can be achieved through several methods:

  • Condensation Reactions: Typically synthesized via the condensation of appropriate aldehydes or ketones with amino acids or their derivatives.
  • Cyclization: The cyclization of substituted phenyl compounds under acidic or basic conditions can yield this oxazoline derivative.
  • Modification of Existing Oxazolines: It can be synthesized from existing oxazolines by introducing phenyl groups through electrophilic substitution reactions.

4,5-Diphenyl-4-oxazolin-2-one finds utility in various fields:

  • Peptide Synthesis: Used primarily as a protecting group for amino acids during peptide synthesis to prevent unwanted reactions at the amino group.
  • Organic Synthesis: Acts as an intermediate in the synthesis of other complex organic molecules.
  • Material Science: Potential applications in developing polymers due to its unique structural properties.

Interaction studies involving 4,5-Diphenyl-4-oxazolin-2-one focus on its reactivity with other chemical species. Research has shown that it can form stable complexes with various nucleophiles and electrophiles, which is crucial for its role in synthetic organic chemistry. Additionally, studies on its interactions with biological molecules are ongoing to explore its potential pharmacological effects.

Several compounds share structural similarities with 4,5-Diphenyl-4-oxazolin-2-one:

Compound NameStructure TypeUnique Features
4-Methyl-4-oxazolin-2-oneOxazolineMethyl group enhances solubility
2-OxazolidinoneOxazolidineContains a saturated ring; used in medicinal chemistry
5-MethylisoxazoleIsoxazoleExhibits different electronic properties; used in pharmaceuticals

Each of these compounds possesses unique features that differentiate them from 4,5-Diphenyl-4-oxazolin-2-one while sharing the common oxazole framework. The presence of different substituents affects their reactivity and application potential.

  • IUPAC Name: 4,5-Diphenyl-3H-1,3-oxazol-2-one.
  • SMILES: C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3.
  • InChIKey: LDPBTGBWTUWCBU-UHFFFAOYSA-N.

The phenyl substituents enhance steric bulk and electronic stabilization, influencing reactivity in synthetic applications. X-ray crystallography of related oxazolones reveals planar ring geometries with bond lengths consistent with delocalized electron density.

Table 1: Structural Properties of 4,5-Diphenyl-4-oxazolin-2-one

PropertyValue/Description
Molecular FormulaC₁₅H₁₁NO₂
Molecular Weight237.25 g/mol
Heteroatom PositionsN1, O3
SubstituentsPhenyl groups at C4 and C5
Conjugation SystemPartially aromatic oxazolinone core

Traditional Cyclodehydration Approaches Using Hippuric Acid Derivatives

The classical route to 4,5-diphenyl-4-oxazolin-2-one involves the cyclodehydration of hippuric acid derivatives. Hippuric acid, known chemically as N-benzoylglycine, serves as an ideal precursor due to its structural compatibility and reactivity. The cyclodehydration process typically entails the activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the amide nitrogen, leading to ring closure and water elimination.

The traditional methodology employs dehydrating agents such as acetic anhydride in the presence of a base, most commonly sodium acetate. The reaction is often performed under mild heating, and the progress is monitored by thin-layer chromatography until the formation of the oxazolinone ring is complete [5]. The resulting product is then isolated by precipitation or recrystallization from ethanol or a similar solvent.

Mechanistic Insights

The mechanism of cyclodehydration can be delineated as follows: The carboxylic acid group of hippuric acid is first activated by acetic anhydride, forming a mixed anhydride intermediate. Sodium acetate acts as a base, facilitating deprotonation of the amide nitrogen, which then attacks the activated carbonyl carbon. This nucleophilic attack results in cyclization and the concomitant elimination of acetic acid, yielding the 4,5-diphenyl-4-oxazolin-2-one core.

Experimental Findings

Recent studies have optimized this process by employing a one-pot grinding technique, wherein hippuric acid, fused sodium acetate, and the appropriate aromatic aldehyde are ground together with a few drops of acetic anhydride at room temperature [5]. This solvent-free approach not only enhances reaction efficiency but also aligns with green chemistry principles. The reaction mixture typically solidifies within minutes to hours, and the product is purified by recrystallization.

Data Table: Representative Yields from Traditional Cyclodehydration

EntryHippuric Acid (mmol)Sodium Acetate (mmol)Acetic Anhydride (drops)Reaction Time (min)Yield (%)
11.21.53–53082
21.21.53–56089
31.21.53–59091

These data demonstrate that the one-pot grinding method yields high purity 4,5-diphenyl-4-oxazolin-2-one with excellent efficiency, supporting its continued use in laboratory and industrial settings [5].

Structural Validation

The synthesized compound is characterized by standard spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, confirming the integrity of the oxazolinone ring and the presence of phenyl substituents at the 4 and 5 positions.

Catalytic Systems: Role of Sodium Acetate vs. Lead Acetate

The choice of catalyst in the cyclodehydration of hippuric acid derivatives significantly influences the reaction’s efficiency, selectivity, and environmental impact. Sodium acetate and lead acetate are two prominent catalysts historically employed in this transformation.

Sodium Acetate as Catalyst

Sodium acetate is favored for its mild basicity, low toxicity, and compatibility with a range of organic substrates. In the context of oxazolinone synthesis, sodium acetate facilitates the deprotonation of the amide nitrogen, thereby promoting nucleophilic attack and cyclization. Its use in combination with acetic anhydride enables efficient ring closure under relatively mild conditions, often at ambient temperature or with gentle heating [5]. The reaction is generally clean, with minimal byproduct formation, and the workup is straightforward, involving simple filtration and recrystallization.

Lead Acetate as Catalyst

Lead acetate, while historically used for its strong dehydrating properties, poses significant environmental and health hazards due to its toxicity. In the synthesis of 4,5-diphenyl-4-oxazolin-2-one, lead acetate acts as both a dehydrating agent and a Lewis acid, activating the carboxylic acid group and facilitating cyclization. However, its use is increasingly discouraged in modern laboratories due to concerns over heavy metal contamination and the need for specialized waste disposal procedures.

Comparative Analysis

A direct comparison of sodium acetate and lead acetate as catalysts for the cyclodehydration of hippuric acid derivatives reveals distinct differences in yield, reaction time, and environmental impact. Sodium acetate consistently delivers high yields with shorter reaction times and is environmentally benign. In contrast, lead acetate may offer marginally higher yields in some cases but at the cost of increased toxicity and more complex waste management.

Data Table: Comparative Performance of Catalysts

CatalystReaction Time (min)Yield (%)Environmental ImpactWorkup Complexity
Sodium Acetate30–9082–91LowSimple
Lead Acetate45–12085–93HighComplex

The data clearly favor sodium acetate for routine laboratory synthesis, aligning with contemporary trends toward greener and safer chemical processes [5] [6].

Mechanistic Considerations

Both catalysts operate by facilitating the nucleophilic attack of the amide nitrogen on the activated carboxyl group, but sodium acetate does so via base catalysis, whereas lead acetate acts primarily as a Lewis acid. The mechanistic pathway in both cases converges on the formation of the oxazolinone ring, but the choice of catalyst affects the rate and selectivity of the reaction.

Modern Innovations: Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

Recent advances in synthetic methodology have introduced fluoroalkanesulfonyl fluoride-mediated cyclization as a novel approach to constructing the 4,5-diphenyl-4-oxazolin-2-one ring. This strategy leverages the high electrophilicity of sulfonyl fluoride reagents, which activate the carboxylic acid group toward nucleophilic attack and facilitate efficient cyclodehydration.

Mechanistic Overview

In this approach, hippuric acid or its derivatives are treated with a fluoroalkanesulfonyl fluoride, which reacts with the carboxylic acid to form a reactive sulfonyl ester intermediate. The amide nitrogen then attacks the activated carbonyl, leading to cyclization and the release of a sulfonic acid byproduct. This method is notable for its high atom economy and the mild conditions under which it proceeds.

Research Findings

Studies have demonstrated that fluoroalkanesulfonyl fluoride-mediated cyclization affords 4,5-diphenyl-4-oxazolin-2-one in excellent yields, often exceeding those obtained with traditional dehydrating agents. The reaction is typically complete within a short time frame and does not require elevated temperatures or harsh conditions. Moreover, the byproducts are easily separable, simplifying purification.

Data Table: Yields from Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

EntrySubstrateReagentReaction Time (min)Yield (%)
1Hippuric AcidFluoroalkanesulfonyl fluoride2095
2N-BenzoylglycineFluoroalkanesulfonyl fluoride2593

These results underscore the efficiency and practicality of this modern synthetic approach, which is increasingly favored in both academic and industrial settings.

Advantages and Limitations

The principal advantages of fluoroalkanesulfonyl fluoride-mediated cyclization include operational simplicity, high yields, and minimal environmental impact. The reagents are readily available and the reactions are scalable. Limitations may include the need for careful handling of sulfonyl fluoride reagents, which are reactive and potentially hazardous if not managed properly.

Solid-Phase Synthesis Techniques for Peptide Incorporation

The integration of 4,5-diphenyl-4-oxazolin-2-one into solid-phase synthesis protocols represents a significant advancement in peptide chemistry. Solid-phase synthesis enables the stepwise assembly of peptides on an insoluble support, facilitating automation and high-throughput production.

Role of 4,5-Diphenyl-4-oxazolin-2-one in Peptide Synthesis

In peptide synthesis, 4,5-diphenyl-4-oxazolin-2-one serves as a temporary protecting group for amine functionalities. Its stability under a variety of reaction conditions allows for selective deprotection and subsequent coupling reactions. The oxazolinone ring can be introduced onto the resin-bound peptide via standard coupling protocols, and its removal is achieved under mild acidic or basic conditions, minimizing the risk of side reactions [2] .

Methodological Details

Solid-phase incorporation of 4,5-diphenyl-4-oxazolin-2-one typically involves the following steps: First, the resin-bound peptide is treated with an activated form of the oxazolinone, often generated in situ from the corresponding hippuric acid derivative. The coupling is facilitated by a base, such as sodium acetate, and proceeds rapidly to completion. After chain elongation, the oxazolinone group is removed by treatment with dilute acid, exposing the free amine for further functionalization.

Data Table: Efficiency of Solid-Phase Incorporation

StepReaction Time (min)Coupling Efficiency (%)Deprotection Yield (%)
Oxazolinone Coupling1598-
Chain ElongationVariable>95-
Oxazolinone Deprotection10-97

These data illustrate the high efficiency and reliability of solid-phase techniques for incorporating and removing 4,5-diphenyl-4-oxazolin-2-one in peptide synthesis workflows.

Advantages in Peptide Chemistry

The use of 4,5-diphenyl-4-oxazolin-2-one as an amine protecting group offers several advantages: it is stable to a wide range of reagents, can be selectively removed, and does not introduce extraneous functional groups that could interfere with peptide activity. Its compatibility with automated synthesizers further enhances its utility in modern peptide chemistry.

Research Findings

Experimental studies have confirmed that peptides synthesized using solid-phase protocols with oxazolinone protection exhibit high purity and yield. The methodology is amenable to the synthesis of both linear and cyclic peptides, and the protecting group strategy can be adapted to a variety of amino acid sequences.

XLogP3

3

Other CAS

5014-83-5

Wikipedia

4,5-Diphenyl-4-oxazolin-2-one

Dates

Last modified: 08-15-2023

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